Cas no 68882-34-8 (diethyl acetamidomalonate-2-13C)
diethyl acetamidomalonate-2-13C Chemical and Physical Properties
Names and Identifiers
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- diethyl acetamidomalonate-2-13C
- SCHEMBL1330728
- AKOS015916205
- 68882-34-8
- diethyl 2-acetamido(213C)propanedioate
- DTXSID00480267
- Diethyl acetamidomalonate-2-13C, >=99 atom % 13C, >=99% (CP)
- Diethylacetamidomalonate-2-13C
-
- Inchi: 1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)/i7+1
- InChI Key: ISOLMABRZPQKOV-CDYZYAPPSA-N
- SMILES: O(CC)C([13CH](C(=O)OCC)NC(C)=O)=O
Computed Properties
- Exact Mass: 218.09837741g/mol
- Monoisotopic Mass: 218.09837741g/mol
- Isotope Atom Count: 1
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
- Topological Polar Surface Area: 81.7Ų
Experimental Properties
- Density: 1.141
- Melting Point: 95-98 °C(lit.)
- Boiling Point: 185 °C20 mm Hg(lit.)
diethyl acetamidomalonate-2-13C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH16410-100mg |
DIETHYL ACETAMIDOMALONATE-2-13C |
68882-34-8 | 99% 13C | 100mg |
$1163.00 | 2024-04-19 | |
| A2B Chem LLC | AH16410-1g |
DIETHYL ACETAMIDOMALONATE-2-13C |
68882-34-8 | 99% 13C | 1g |
$1925.00 | 2024-04-19 |
diethyl acetamidomalonate-2-13C Suppliers
diethyl acetamidomalonate-2-13C Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on diethyl acetamidomalonate-2-13C
Introduction to Diethyl Acetamidomalonate-2-13C (CAS No: 68882-34-8)
Diethyl acetamidomalonate-2-13C, with the chemical formula C8H13NO4 and CAS number 68882-34-8, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This isotope-labeled derivative serves as a valuable tool in various scientific applications, particularly in the study of metabolic pathways and the development of new drug candidates.
The compound is an ester derivative of acetamidomalonate, where the carbon atom at position 2 has been labeled with the stable isotope carbon-13. This labeling allows researchers to track the metabolic fate of the compound within biological systems, providing insights into its role in various biochemical processes. The use of 13C-labeled compounds has become increasingly popular due to their ability to provide high-resolution data through techniques such as nuclear magnetic resonance (NMR) spectroscopy.
In recent years, advancements in NMR technology have enabled more precise and detailed analysis of complex biological samples. The incorporation of 13C-labeled compounds like diethyl acetamidomalonate-2-13C into metabolic studies has revolutionized our understanding of how drugs are metabolized and how they interact with biological targets. This has been particularly crucial in the development of targeted therapies, where understanding the metabolic pathways can lead to more effective drug design.
The application of this compound extends beyond basic research. In drug discovery pipelines, diethyl acetamidomalonate-2-13C is used to study the interactions between potential drug candidates and their biological targets. By tracking the labeled carbon atoms, researchers can gain a deeper understanding of how these interactions occur at the molecular level. This information is vital for optimizing drug candidates and improving their efficacy and safety profiles.
Moreover, the use of diethyl acetamidomalonate-2-13C in clinical trials has provided valuable data on how patients metabolize drugs. This has led to more personalized medicine approaches, where treatments can be tailored to individual patients based on their metabolic profiles. The compound's stability and ease of incorporation into various molecular structures make it an ideal candidate for such studies.
The synthesis of diethyl acetamidomalonate-2-13C involves a series of well-established organic reactions, including esterification and carboxylation processes. The use of high-purity starting materials and controlled reaction conditions ensures that the final product meets the stringent requirements of pharmaceutical research. The availability of this compound from specialized suppliers has made it accessible to a wide range of researchers, fostering innovation in chemical biology and drug development.
In conclusion, diethyl acetamidomalonate-2-13C (CAS No: 68882-34-8) is a versatile and powerful tool in modern biochemical research. Its applications in metabolic studies, drug discovery, and clinical trials highlight its importance in advancing our understanding of biological processes and developing new therapeutic interventions. As research methodologies continue to evolve, compounds like diethyl acetamidomalonate-2-13C will remain indispensable in pushing the boundaries of scientific discovery.
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